molecular formula C5H9ClN2O2 B3371855 3-(3-Chloropropanoyl)-1-methylurea CAS No. 82277-88-1

3-(3-Chloropropanoyl)-1-methylurea

Cat. No. B3371855
CAS RN: 82277-88-1
M. Wt: 164.59 g/mol
InChI Key: UEIJFSINQCGYHS-UHFFFAOYSA-N
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Description

3-Chloropropionyl chloride is an important bifunctional reagent . It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .


Synthesis Analysis

3-Chloropropionyl chloride is commercially available and can be prepared from β-propiolactone and thionyl chloride . Other standard methods available for the preparation of acyl chlorides can also be applied: the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .


Molecular Structure Analysis

The molecular formula of 3-Chloropropionyl chloride is C3H4Cl2O . Its molecular weight is 126.969 .


Chemical Reactions Analysis

3-Chloropropionyl chloride can undergo a variety of reactions. For instance, the Friedel–Crafts acylation of tert-butylbenzene with 3-chloropropionyl chloride followed by cyclization provided indanone, which was further transformed into a urea derivative, a potent TRPV1 antagonist .


Physical And Chemical Properties Analysis

3-Chloropropionyl chloride is a clear colorless to dark brown liquid . It has a density of 1.33 g/mL at 25 °C . It is soluble in usual organic solvents such as chloroform, ethanol, ether, and slightly soluble in water . It has a melting point of -32 °C .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Novel derivatives of 3,3-dichloroprop-2-enenitrile containing methylurea or phenylurea fragments have been synthesized, demonstrating the potential for creating a wide variety of compounds for further chemical and pharmacological studies (Chumachenko et al., 2017).

  • The reaction of substituted 3,3-dichloroprop-2-enenitriles with aliphatic amines leading to previously unknown oxazole and imidazolones highlights the versatility of these compounds in synthesizing novel heterocyclic structures, which are of interest in the development of new materials and drugs (Kornii et al., 2021).

Analytical Methods and Environmental Studies

  • An improved analytical method for the determination of chloropropanols in paper-type food packaging demonstrates the importance of these compounds in assessing food safety and packaging material integrity (Mezouari et al., 2015).

  • The study on the migration of chloropropanols from paperboard packaging into foodstuffs underscores the need for monitoring and controlling chemical contaminants in food packaging to ensure consumer safety (Pace, 2011).

Safety And Hazards

3-Chloropropionyl chloride is classified as a flammable liquid and vapor . It is harmful if swallowed and fatal if inhaled . It causes severe skin burns and eye damage . It is corrosive to metals . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-N-(methylcarbamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O2/c1-7-5(10)8-4(9)2-3-6/h2-3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIJFSINQCGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropanoyl)-1-methylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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